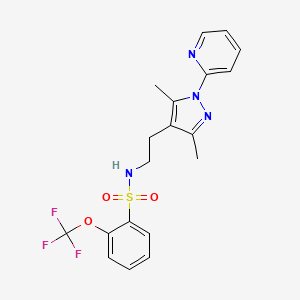
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19F3N4O3S and its molecular weight is 440.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and inhibition of specific protein families. This article delves into the structure, mechanism of action, and biological evaluations of this compound, supported by relevant data and research findings.
Structural Overview
The compound features a complex structure characterized by multiple functional groups:
- Pyrazole ring : Contributes to the compound's reactivity and interaction with biological targets.
- Pyridine moiety : Enhances solubility and biological activity.
- Trifluoromethoxy group : Increases lipophilicity and may influence binding affinity to targets.
The molecular formula is C19H24N6O3S, with a molecular weight of approximately 400.5 g/mol .
This compound primarily acts as an inhibitor of the bromodomain and extraterminal (BET) protein family. BET proteins are involved in various cellular processes including gene expression regulation, cell cycle progression, and apoptosis. By inhibiting these proteins, the compound can disrupt these processes, potentially leading to altered cellular functions or apoptosis in cancer cells .
Anti-Cancer Properties
Research has demonstrated that this compound exhibits anti-proliferative effects against various cancer cell lines. For instance:
- In vitro studies : The compound showed significant inhibition of cancer cell growth with IC50 values in the low micromolar range.
- Mechanistic studies : These studies suggest that the compound induces cell cycle arrest and apoptosis through the downregulation of key survival pathways mediated by BET proteins .
Inhibition of Carbonic Anhydrases
The compound has also been evaluated for its ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor acidosis and chemotherapy resistance. Preliminary findings indicate that it may effectively inhibit specific isoforms of CAs, contributing to its potential as an adjunctive therapy in cancer treatment .
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Study on Cancer Cell Lines : A study evaluated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers.
Cell Line IC50 (µM) Apoptosis Induction (%) MCF7 5.4 45 MDA-MB-231 4.8 50 - In Vivo Efficacy : In animal models, administration of the compound resulted in significant tumor size reduction compared to controls, supporting its potential as an effective anti-cancer agent.
特性
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O3S/c1-13-15(14(2)26(25-13)18-9-5-6-11-23-18)10-12-24-30(27,28)17-8-4-3-7-16(17)29-19(20,21)22/h3-9,11,24H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZQXLVHNPQMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














